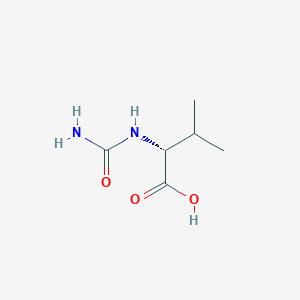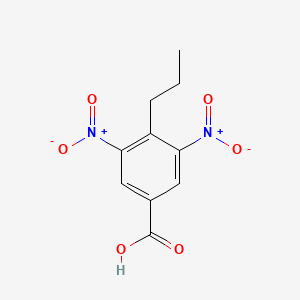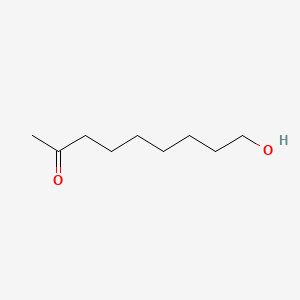
2-Nonanone, 9-hydroxy-
Vue d'ensemble
Description
“2-Nonanone, 9-hydroxy-” or “9-Hydroxy-2-nonanone” is a chemical compound with the molecular formula C9H18O2 . It is also known by other names such as “9-Hydroxy-2-nonanon” and "9-HYDROXYNONAN-2-ONE" .
Molecular Structure Analysis
The molecular structure of “2-Nonanone, 9-hydroxy-” features a nine-carbon backbone with a ketone functional group positioned at the second carbon atom . The average mass of the molecule is 158.238 Da and the monoisotopic mass is 158.130676 Da .Physical And Chemical Properties Analysis
“2-Nonanone, 9-hydroxy-” is a colorless to pale yellow liquid at room temperature . It has a relatively high boiling point and a melting point of -20°C . It is slightly soluble in water, yet it is well soluble in common organic solvents such as ethanol and diethyl ether .Applications De Recherche Scientifique
1. Lipid Peroxidation and Biological Implications
- Lipid Peroxidation Products : 4-Hydroxy-2-nonenal (HNE), a product similar to 2-Nonanone, 9-hydroxy-, is a significant product of phospholipid peroxidation. It's known for its reactivity and cytotoxicity, formed through several radical-dependent oxidative routes. Its interactions with redox-sensitive cell signaling proteins are crucial in understanding physiological and disease processes (Spickett, 2013).
2. Green Chemistry and Catalysis
- Green Catalytic Processes : A study demonstrated the synthesis of hydroxy- and carbonyl-derivatives through a green catalytic reaction, highlighting the use of aqueous H2O2 and tungstic acid as a catalyst. Such processes align with green chemistry principles, emphasizing eco-friendly and sustainable methods (Gao et al., 2007).
3. Biopolymer Synthesis
- Biopolyester Production : Research has explored the whole-cell biosynthesis of 1,9-nonanedioic acid from oleic acid for the production of biopolyesters. This study contributes to the biological synthesis of long-chain dicarboxylic acids and their application in creating biopolyesters (Lee et al., 2019).
4. Food Science Applications
- Flavor Compound Binding : The binding of 2-nonanone with milk proteins in aqueous solutions has been studied, revealing insights into the interactions of flavor compounds with proteins. This research is relevant for understanding flavor profiles in dairy products (Kühn et al., 2007).
- Active Food Packaging : The study on the impregnation of 2-nonanone in polymeric matrices for active food packaging using supercritical carbon dioxide demonstrates an innovative approach in food preservation (Rojas et al., 2015).
5. Cosmetic and Dermatological Applications
- Hydroxy Acids in Cosmetics : Hydroxy acids, related to 2-Nonanone, 9-hydroxy-, are widely used in cosmetic and therapeutic formulations for various skin benefits. Their mechanisms of action, safety, and effects on skin conditions like photoaging and acne are critical areas of study (Kornhauser et al., 2010).
Safety and Hazards
“2-Nonanone, 9-hydroxy-” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a combustible liquid and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid release to the environment as it can cause harm .
Orientations Futures
Propriétés
IUPAC Name |
9-hydroxynonan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-9(11)7-5-3-2-4-6-8-10/h10H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVHZUJAAKTDQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00336937 | |
| Record name | 9-hydroxy2-nonanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00336937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25368-56-3 | |
| Record name | 9-hydroxy2-nonanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00336937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 2-[hydroxy(phenyl)methyl]butanoate](/img/structure/B3050273.png)
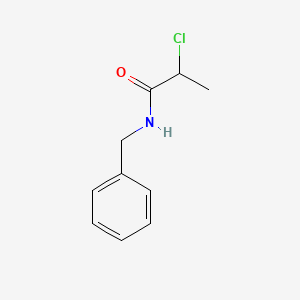



![Isoxazole, 3-[3-bromo-2-methyl-6-(methylsulfonyl)phenyl]-4,5-dihydro-](/img/structure/B3050283.png)
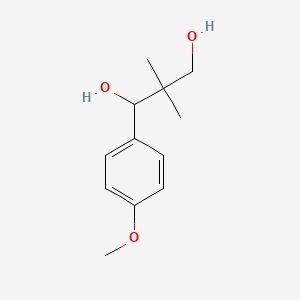
![11H-isoindolo[2,1-a]benzimidazole](/img/structure/B3050285.png)
